"Methyl 4-hydroxybutanoate" chemical structure and formula
"Methyl 4-hydroxybutanoate" chemical structure and formula
An In-depth Technical Guide to Methyl 4-hydroxybutanoate (B1227057)
This technical guide provides a comprehensive overview of Methyl 4-hydroxybutanoate, a versatile organic compound with applications in pharmaceutical research and chemical synthesis. The document details its chemical structure, physical and chemical properties, synthesis protocols, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
Methyl 4-hydroxybutanoate is an ester of 4-hydroxybutanoic acid and methanol.[1] It is also recognized by several synonyms, including 4-Hydroxybutanoic acid methyl ester and 4-Hydroxybutyric acid methyl ester.[2][3] Its unique bifunctional nature, possessing both a hydroxyl and a methyl ester group, makes it a valuable intermediate in organic synthesis.[1][2]
Chemical Formula: C₅H₁₀O₃[3][4][5]
Molecular Structure: The structure consists of a four-carbon chain with a hydroxyl group at one terminus (C4) and a methyl ester group at the other (C1).
Structural Identifiers:
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InChI: InChI=1S/C5H10O3/c1-8-5(7)3-2-4-6/h6H,2-4H2,1H3[2][6][7]
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InChI Key: JUYVXCGKMCYNBN-UHFFFAOYSA-N[6]
Physicochemical Properties
Methyl 4-hydroxybutanoate is typically a colorless to pale yellow liquid with a characteristic fruity odor.[2][8] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| Molecular Weight | 118.13 g/mol | [4][5][7] |
| CAS Number | 925-57-5 | [3][4][6] |
| Appearance | Colorless to pale yellow clear liquid | [2] |
| Boiling Point | 190.9 ± 23.0 °C at 760 mmHg | [8] |
| Flash Point | 77.4 ± 15.4 °C | |
| Density | 1.1 ± 0.1 g/cm³ | [9][10] |
| Vapor Pressure | 0.1 ± 0.8 mmHg at 25°C | |
| Water Solubility | 3.712e+05 mg/L at 25 °C (estimated) | |
| LogP | -0.10 to -0.06 | [4][8] |
| Refractive Index | 1.423 | [10] |
Experimental Protocols
Synthesis of Methyl 4-hydroxybutanoate
Several synthetic routes are available for the preparation of Methyl 4-hydroxybutanoate. A common and efficient method involves the acid-catalyzed ring-opening of γ-butyrolactone (GBL) with methanol.[1]
Protocol: Acid-Catalyzed Synthesis from γ-Butyrolactone
Objective: To synthesize Methyl 4-hydroxybutanoate via the ring-opening of γ-butyrolactone.
Materials:
-
γ-Butyrolactone (GBL)
-
Methanol (anhydrous)
-
Acidic Catalyst (e.g., Zinc Chloride or concentrated Sulfuric Acid)
-
Phosphorus Trichloride (B1173362) (PCl₃)
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Reaction vessel (round-bottom flask) equipped with a reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
To a clean, dry reactor, add γ-butyrolactone, methanol, and the chosen acidic catalyst (e.g., zinc chloride).[1]
-
Stir the mixture under normal atmospheric pressure at a controlled temperature between 30-60°C.[1]
-
Add phosphorus trichloride dropwise to the reaction mixture using a dropping funnel.[1]
-
After the complete addition of PCl₃, continue the reaction with stirring for an additional 0.5 to 2 hours.[1]
-
Upon completion, the reaction mixture can be worked up by neutralization, extraction with a suitable organic solvent (e.g., ethyl acetate), and subsequent purification.
-
Purification is typically achieved by distillation under reduced pressure to yield pure Methyl 4-hydroxybutanoate.[11]
Below is a workflow diagram illustrating this synthetic process.
Caption: Workflow for the synthesis of Methyl 4-hydroxybutanoate.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and quantification of Methyl 4-hydroxybutanoate. While a specific method for this exact compound is not detailed in the provided results, a general Reversed-Phase HPLC (RP-HPLC) protocol can be adapted from methods for similar analytes.[12][13]
Protocol: RP-HPLC Analysis
Objective: To detect and quantify Methyl 4-hydroxybutanoate in a sample matrix.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 25 cm × 4.6 mm, 5-μm particle size)[12]
-
Mobile Phase: Acetonitrile (B52724) and Water (with 0.1% Trifluoroacetic Acid)[12]
-
Methyl 4-hydroxybutanoate standard for calibration
-
Sample dissolved in a suitable solvent (e.g., mobile phase)
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase constituents. A gradient elution may be necessary to separate the analyte from matrix interferences. A typical gradient could be from 100% water (0.1% TFA) to 70% water / 30% acetonitrile (0.1% TFA) over 15 minutes.[12]
-
System Equilibration: Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.
-
Calibration: Prepare a series of standard solutions of Methyl 4-hydroxybutanoate of known concentrations. Inject each standard and record the peak area to construct a calibration curve.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system.
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Data Analysis: Identify the peak corresponding to Methyl 4-hydroxybutanoate by comparing its retention time with that of the standard. Quantify the amount in the sample by using the peak area and the calibration curve.
The logical relationship for this analytical approach is outlined below.
Caption: Logical workflow for RP-HPLC analysis.
Applications in Research and Development
Methyl 4-hydroxybutanoate serves as a key building block in organic synthesis.[1] Its two functional groups allow for a variety of chemical transformations, making it a precursor for more complex molecules. It has been utilized in the synthesis of chiral γ-hydroxy acid derivatives, which are of interest in the development of novel pharmaceuticals.[1]
References
- 1. Buy Methyl 4-hydroxybutanoate | 925-57-5 [smolecule.com]
- 2. CAS 925-57-5: methyl 4-hydroxybutanoate | CymitQuimica [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemscene.com [chemscene.com]
- 5. CAS 925-57-5 | Methyl 4-hydroxybutanoate - Synblock [synblock.com]
- 6. Methyl 4-Hydroxybutanoate | 925-57-5 [sigmaaldrich.com]
- 7. Butanoic acid, 4-hydroxy-, methyl ester | C5H10O3 | CID 70217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. methyl 4-hydroxybutyrate, 925-57-5 [thegoodscentscompany.com]
- 9. Methyl 4-hydroxybutanoate | CAS#:925-57-5 | Chemsrc [chemsrc.com]
- 10. nbinno.com [nbinno.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
